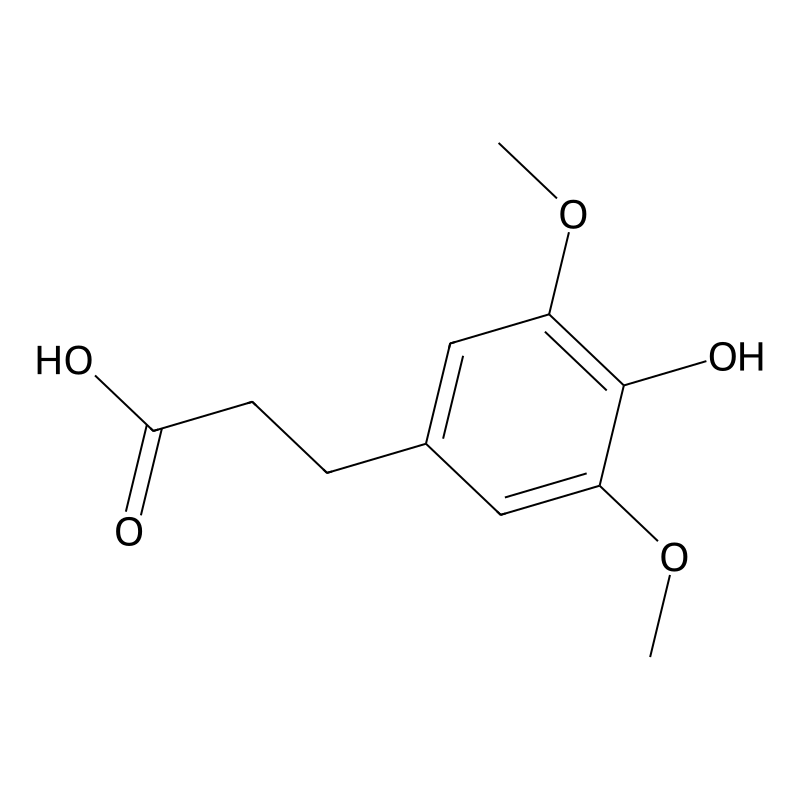

Dihydrosinapic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties

Several studies have investigated the potential antioxidant and anti-inflammatory properties of DHSA. These studies suggest that DHSA may:

- Scavenge free radicals: DHSA exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].

- Modulate inflammatory pathways: Studies have shown that DHSA may suppress the production of inflammatory mediators, suggesting potential benefits in managing inflammatory conditions [, ].

Potential Applications in Healthcare

Based on the research findings on its antioxidant and anti-inflammatory properties, DHSA has been explored as a potential therapeutic agent for various health conditions, including:

- Liver diseases: Studies suggest that DHSA might protect the liver from damage caused by oxidative stress and inflammation [].

- Neurodegenerative diseases: Research suggests that DHSA might exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain [].

- Metabolic disorders: Some studies indicate that DHSA might improve blood sugar control and alleviate symptoms of metabolic disorders like diabetes.

Dihydrosinapic acid is an organic compound classified within the phenylpropanoic acid family, characterized by its chemical formula and a molecular weight of 226.23 g/mol. It is structurally related to sinapic acid, differing primarily by the saturation of its double bond in the side chain. This modification influences its chemical properties and biological activities, making it a subject of interest in various scientific studies.

- Esterification: This compound can react with alcohols to form esters, which are important in various applications, including food and cosmetic industries.

- Oxidation: Dihydrosinapic acid can be oxidized to yield sinapic acid, showcasing its potential as a precursor in synthetic pathways.

- Free Radical Scavenging: Similar to its parent compound, dihydrosinapic acid exhibits antioxidant properties by scavenging free radicals, thereby mitigating oxidative stress in biological systems .

Dihydrosinapic acid has demonstrated several biological activities:

- Antioxidant Properties: It effectively scavenges free radicals, contributing to its potential health benefits against oxidative stress-related diseases .

- Anti-inflammatory Effects: Preliminary studies suggest that dihydrosinapic acid may reduce inflammation markers, although further research is necessary to fully elucidate this activity.

- Neuroprotective Effects: There is emerging evidence indicating that dihydrosinapic acid may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Dihydrosinapic acid can be synthesized through various methods:

- Reduction of Sinapic Acid: The most common method involves the catalytic hydrogenation of sinapic acid using palladium or platinum catalysts under controlled conditions.

- Enzymatic Synthesis: Utilizing specific enzymes can facilitate the conversion of sinapic acid to dihydrosinapic acid with high specificity and yield.

- Chemical Synthesis: Alternative synthetic routes may involve multi-step organic reactions that introduce the necessary functional groups while maintaining structural integrity .

Dihydrosinapic acid finds applications across multiple fields:

- Food Industry: Used as a natural preservative due to its antioxidant properties.

- Cosmetics: Incorporated into formulations for its skin-protective and anti-aging benefits.

- Pharmaceuticals: Investigated for potential therapeutic effects related to oxidative stress and inflammation management .

Dihydrosinapic acid shares structural and functional similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Sinapic Acid | Contains a double bond in the side chain | Strong antioxidant | Higher reactivity due to unsaturation |

| Dihydroferulic Acid | Similar structure but different substituents | Antioxidant and anti-inflammatory | Different metabolic pathways |

| Caffeic Acid | Hydroxycinnamic acid with phenolic structure | Antioxidant, anti-inflammatory | Different hydroxyl group positioning |

| Ferulic Acid | Contains methoxy group | Antioxidant, skin protective | More extensive use in cosmetic formulations |

Dihydrosinapic acid is unique due to its specific structural modifications that enhance its antioxidant capacity while potentially offering different therapeutic benefits compared to similar compounds.

Enzymatic Reduction of Sinapic Acid

The enzymatic reduction of sinapic acid to dihydrosinapic acid represents a critical metabolic transformation involving specialized reductase enzymes that catalyze the saturation of the carbon-carbon double bond in the side chain [11] [39]. This process occurs primarily through the action of hydroxycinnamic acid reductases, which are nicotinamide adenine dinucleotide phosphate-dependent enzymes that facilitate the conversion of sinapic acid to its corresponding dihydro derivative [11] [13].

The enzymatic mechanism involves the transfer of electrons from reduced nicotinamide adenine dinucleotide phosphate to the substrate, resulting in the reduction of the vinyl group in sinapic acid to form the saturated propyl chain characteristic of dihydrosinapic acid [39]. Research has demonstrated that this transformation requires specific cofactors, including flavin mononucleotide and reduced nicotinamide adenine dinucleotide phosphate, which serve as essential electron carriers in the reductive process [39] [11].

Lactobacillus plantarum has emerged as a model organism for studying this enzymatic reduction, with studies revealing that the hydroxycinnamic acid reductase system in this bacterium exhibits substrate specificity for hydroxylated cinnamic acids, including sinapic acid [39]. The enzyme system demonstrates optimal activity under anaerobic conditions, which are characteristic of the gastrointestinal environment where these bacterial species typically reside [11] [39].

The kinetic parameters of sinapic acid reduction have been characterized, showing that the enzyme exhibits Michaelis-Menten kinetics with respect to both the substrate and the cofactor [39]. The apparent affinity constant for sinapic acid has been determined to be in the micromolar range, indicating a relatively high affinity for this substrate compared to other hydroxycinnamic acids [39] [11].

Table 1: Enzymatic Reduction of Sinapic Acid - Key Enzymes and Cofactors

| Enzyme | Source Organism | Cofactor Requirements | Substrate Specificity | Product |

|---|---|---|---|---|

| Hydroxycinnamic acid reductase B | Lactobacillus plantarum | Nicotinamide adenine dinucleotide phosphate, flavin mononucleotide | Hydroxycinnamic acids including sinapic acid | Phenylpropionic acid derivatives |

| Phenolic acid reductase 1 | Lactobacillus rossiae | Nicotinamide adenine dinucleotide phosphate | Hydroxycinnamic acids | Phenylpropionic acid derivatives |

| Hydroxycinnamic acid reductase F | Lactobacillus fermentum | Nicotinamide adenine dinucleotide phosphate | Hydroxycinnamic acids | Phenylpropionic acid derivatives |

| Phenolic acid reductase A/B | Lactobacillus plantarum | Nicotinamide adenine dinucleotide phosphate, heterodimeric | ortho-, meta-, para-coumaric, caffeic, ferulic, sinapic acids | Dihydrosinapic acid |

| Gut microbiota enzymes | Various gut bacteria | Nicotinamide adenine dinucleotide phosphate | Phenolic acids | Dihydrosinapic acid |

Genetic Determinants of Hydroxycinnamic Acid Metabolism

The genetic basis for hydroxycinnamic acid metabolism, including the formation of dihydrosinapic acid, involves a complex network of genes encoding various reductase enzymes and regulatory proteins [11] [13]. Comparative genomic analyses have identified three major gene families responsible for phenolic acid reduction: hydroxycinnamic acid reductase B, phenolic acid reductase 1, and hydroxycinnamic acid reductase F [11] [16].

The hydroxycinnamic acid reductase B gene represents the least abundant phenolic acid reductase among Lactobacillus species, present in fewer than nine percent of the 196 analyzed species [11] [13]. This gene encodes a protein that exhibits direct reductase activity but demonstrates instability when expressed alone, requiring the co-expression of the hydroxycinnamic acid reductase A gene for optimal enzymatic function [39] [11].

Phenolic acid reductase 1 emerges as the most widely distributed phenolic acid reductase, present in 68 Lactobacillus species, representing approximately 35 percent of all sequenced species within this genus [11] [13]. This gene shows constitutive expression patterns and responds to the presence of hydroxycinnamic acids through transcriptional upregulation [11] [16].

The hydroxycinnamic acid reductase F gene occupies an intermediate position in terms of distribution, found in approximately 13 percent of Lactobacillus species [11]. Functional studies have demonstrated that this gene is specifically induced by caffeic acid exposure, suggesting substrate-specific regulatory mechanisms [11] [13].

Gene expression profiling reveals that hydroxycinnamic acid reductase genes are subject to coordinate regulation through the action of LysR-type transcriptional regulators [11] [39]. The hydroxycinnamic acid reductase R gene, encoding a regulatory protein, has been identified as a key determinant in the transcriptional control of the reductase gene cluster [39] [11].

Table 2: Genetic Determinants of Hydroxycinnamic Acid Metabolism

| Gene | Gene Product | Distribution (% of Lactobacillus species) | Function | Expression Response |

|---|---|---|---|---|

| hydroxycinnamic acid reductase B | Hydroxycinnamic acid reductase B | Less than 9% | Catalytic subunit - reductase activity | Induced by hydroxycinnamic acids |

| phenolic acid reductase 1 | Phenolic acid reductase 1 | 35% (68/196 species) | Primary phenolic acid reduction | Upregulated by phenolic acids |

| hydroxycinnamic acid reductase F | Hydroxycinnamic acid reductase F | 13% | Alternative reductase pathway | Induced by caffeic acid |

| hydroxycinnamic acid reductase A | Hydroxycinnamic acid reductase A | Co-occurs with hydroxycinnamic acid reductase B | Stabilizing subunit for hydroxycinnamic acid reductase B | Cotranscribed with hydroxycinnamic acid reductase B |

| hydroxycinnamic acid reductase C | Hydroxycinnamic acid reductase C | Variable | Ancillary role in reduction | Not essential for activity |

| hydroxycinnamic acid reductase R | LysR-type transcriptional regulator | Associated with hydroxycinnamic acid reductase genes | Transcriptional regulation | Regulatory control |

Phenolic Acid Reductases in Dihydrosinapic Acid Formation

Phenolic acid reductases constitute a specialized family of enzymes responsible for the reductive transformation of hydroxycinnamic acids, including the conversion of sinapic acid to dihydrosinapic acid [11] [39]. These enzymes exhibit distinct structural and functional characteristics that enable their specific catalytic activities toward phenolic substrates [39] [23].

The hydroxycinnamic acid reductase A/B enzyme system from Lactobacillus plantarum represents a heterodimeric complex where the individual subunits perform complementary functions [39]. The hydroxycinnamic acid reductase B subunit contains the catalytic domain responsible for the actual reduction reaction, while the hydroxycinnamic acid reductase A subunit provides structural stability and may facilitate substrate binding [39] [11].

Mechanistic studies have revealed that these reductases operate through a ping-pong bi-substrate mechanism, where the enzyme alternately binds the hydroxycinnamic acid substrate and the nicotinamide adenine dinucleotide phosphate cofactor [39]. The catalytic process involves the formation of a transient enzyme-substrate complex, followed by hydride transfer from the reduced cofactor to the carbon-carbon double bond of the substrate [39] [23].

Substrate specificity analyses demonstrate that phenolic acid reductases exhibit a strict requirement for the presence of hydroxyl substituents on the aromatic ring [39]. The enzyme shows activity toward ortho-coumaric acid, meta-coumaric acid, para-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, but lacks activity toward non-hydroxylated cinnamic acid derivatives [39] [11].

The quaternary structure of the hydroxycinnamic acid reductase complex has been characterized through biochemical studies, revealing that the heterodimeric assembly is essential for enzymatic activity [39]. Disruption of either subunit results in complete loss of reductase function, indicating the cooperative nature of the enzyme complex [39] [11].

Phylogenetic analysis of phenolic acid reductases across different bacterial species reveals a complex evolutionary history, with distinct lineages corresponding to the different reductase families [11] [13]. The hydroxycinnamic acid reductase B family shows the most restricted distribution, suggesting a more recent evolutionary origin or specific ecological adaptations [11] [16].

Metabolic Fate in Mammalian Systems

The metabolic fate of dihydrosinapic acid in mammalian systems involves complex pathways encompassing both phase I and phase II biotransformation reactions [3] [31]. Following oral administration, dihydrosinapic acid undergoes extensive hepatic metabolism, resulting in the formation of multiple metabolites that are subsequently eliminated through renal and biliary routes [3] [29].

Phase I metabolism of dihydrosinapic acid involves several enzymatic transformations, including demethylation, reduction, and dihydroxylation reactions [33]. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver, which modify the aromatic ring and side chain of the molecule [27] [25]. The major phase I metabolite identified in rat studies is 3-hydroxy-5-methoxyphenylpropionic acid, which results from selective demethylation of one of the methoxy groups [3] [31].

Phase II conjugation reactions represent the predominant metabolic pathway for dihydrosinapic acid in mammalian systems [33]. Sulfation and glucuronidation reactions enhance the water solubility of the compound and its metabolites, facilitating their elimination through the urinary system [33] [29]. Studies have demonstrated that sulfate conjugates and glucuronide conjugates constitute the major circulating forms of dihydrosinapic acid metabolites in plasma [33].

Urinary excretion studies in rats have revealed that dihydrosinapic acid and its metabolites are rapidly eliminated, with the majority of administered dose appearing in urine within 24 hours [3] [31]. The excretion pattern includes unchanged dihydrosinapic acid, 3-hydroxy-5-methoxyphenylpropionic acid, and various conjugated metabolites [3] [29]. Additionally, hippuric acid has been identified as a minor urinary metabolite, suggesting partial degradation of the aromatic ring system [29] [30].

Pharmacokinetic analysis indicates that the metabolites of dihydrosinapic acid exhibit longer half-lives compared to the parent compound [33]. This extended residence time is attributed to the enhanced stability of the conjugated metabolites and their reduced susceptibility to further enzymatic degradation [33] [29].

The tissue distribution of dihydrosinapic acid and its metabolites shows preferential accumulation in the liver, kidney, and intestinal tissues [33]. These organs represent the primary sites of biotransformation and elimination, consistent with their roles in xenobiotic metabolism [27] [25]. Enterohepatic circulation has been observed for certain metabolites, contributing to their prolonged systemic exposure [33].

Table 3: Mammalian Metabolic Fate of Dihydrosinapic Acid

| Metabolic Process | Specific Pathway | Key Metabolites | Elimination Route | Biological Significance |

|---|---|---|---|---|

| Phase I metabolism | Demethylation, reduction, dihydroxylation | 3-hydroxy-5-methoxyphenylpropionic acid | Further conjugation | Bioactivation/detoxification |

| Phase II conjugation | Sulfation, glucuronidation | Sulfate and glucuronide conjugates | Renal excretion | Enhanced water solubility |

| Urinary excretion | Unchanged and conjugated forms | Dihydrosinapic acid, hippuric acid | Urine (primary), bile (secondary) | Primary elimination pathway |

| Tissue distribution | Liver, kidney, intestine | Tissue-specific metabolites | Enterohepatic circulation | Systemic bioavailability |

| Plasma kinetics | Half-life greater than parent compound | Phase II metabolites predominate | Renal clearance | Extended residence time |

| Hepatic metabolism | Cytochrome P450-mediated transformations | Demethylated derivatives | Biliary excretion | First-pass metabolism |

Dihydrosinapic acid is primarily found as a metabolite of sinapic acid in plants of the Brassicaceae family, commonly known as the mustard family. This compound occurs naturally through the biosynthetic processes associated with the phenylpropanoid pathway, which is responsible for the production of various phenolic compounds in plants [1] [2]. The Brassicaceae family represents one of the most economically important plant families, comprising numerous species that serve as oilseed crops, vegetables, and condiments.

The presence of dihydrosinapic acid in Brassicaceae plants is closely linked to the parent compound sinapic acid, which serves as the precursor for various sinapate esters and derivatives. Sinapic acid and its derivatives are secondary metabolites abundantly found in plants of the Brassica family [1] [2]. These compounds belong to the family of para-hydroxycinnamic acids and are present in different plant parts, where they are involved in multiple biological processes within the plant.

Research has demonstrated that dihydrosinapic acid occurs in several key Brassicaceae species. In Brassica juncea (Indian mustard), sinapic acid derivatives including dihydrosinapic acid have been identified in seed meal extracts, with concentrations reaching 2.66 milligrams per gram of dry matter after alkaline hydrolysis [3] [4]. Brassica napus (rapeseed or canola) represents another significant source, where sinapine, the choline ester of sinapic acid, is the major phenolic constituent, ranging from 6.39 to 18.37 milligrams per gram depending on the variety and oil processing method [5] [6].

The compound has also been detected in Brassica nigra (black mustard), where sinapic acid concentrations range from 0.49 to 2.49 milligrams per gram of biomass [1]. In Brassica oleracea (cabbage), sinapic acid derivatives are present in leaves with concentrations of 4.0 to 4.55 milligrams per 100 grams fresh weight [7]. Other notable Brassicaceae species containing these compounds include Sinapis alba (white mustard), where sinalbin represents approximately 2.5 percent of seed weight [8], and Eruca sativa (rocket), where sinapic acid serves as the main hydroxycinnamic acid present in the leaves [9].

The distribution of dihydrosinapic acid within Brassicaceae plants is not uniform across species. For instance, in pak choi (Brassica campestris subspecies chinensis) and Chinese mustard (Brassica juncea), malate derivatives were determined to be the main para-hydroxycinnamic esters present in the leaves [1] [2]. This variation in phenolic compound composition reflects the genetic diversity within the Brassicaceae family and the different evolutionary pressures that have shaped these metabolic pathways.

Accumulation in Agricultural and Food Products

The accumulation of dihydrosinapic acid in agricultural and food products occurs through various pathways, including natural plant metabolism, fermentation processes, and food processing methods. This compound has been identified in several commercially important agricultural products, with concentrations varying based on processing methods, storage conditions, and the specific food matrix.

One of the most significant findings regarding dihydrosinapic acid accumulation in food products comes from Japanese rice vinegar, known as Kurosu. Research has demonstrated that dihydrosinapic acid is one of the major constituents responsible for the antioxidant activity of this traditional fermented product [10] [11]. The compound is produced during the fermentation process through the reduction of sinapic acid, which is naturally present in the rice substrate. The concentrations of dihydrosinapic acid in Kurosu are substantially higher than those found in common rice vinegar made from polished rice, suggesting that the fermentation process plays a crucial role in the formation of this compound.

In oilseed processing, dihydrosinapic acid accumulation is observed in various byproducts. Canola oil processing results in the formation of press cakes and meals that contain significant amounts of phenolic compounds, including dihydrosinapic acid precursors [5] [6]. The total phenolic content in canola extracts ranges from 9.16 to 16.13 milligrams per gram, with sinapine representing the major phenolic constituent at concentrations of 6.39 to 12.28 milligrams per gram [5]. During oil processing, thermal treatments can lead to the decarboxylation of sinapic acid to form canolol, while reduction reactions may produce dihydrosinapic acid as a minor component.

Fermented food products represent another important category where dihydrosinapic acid accumulation occurs. The compound is formed through microbial metabolism during fermentation processes, particularly when sinapic acid-containing substrates are used [10] [11]. Lactic acid bacteria have been shown to metabolize sinapic acid exclusively through reduction pathways, producing dihydrosinapic acid as the primary metabolite [12]. This biotransformation has been observed in various fermented products, including certain types of traditional vinegars and fermented vegetable products.

The accumulation patterns in agricultural products are influenced by several factors, including the variety of the source plant, growing conditions, harvesting time, and post-harvest processing. For instance, in rapeseed meal, the amount of sinapic acid derivatives varies from 6.39 to 18.37 milligrams per gram depending on the variety and oil processing method [5]. Similarly, in mustard bran from Brassica juncea, the sinapine concentration can reach up to 8.7 milligrams per gram of dry matter [1] [2].

Storage conditions and processing methods significantly affect the accumulation and stability of dihydrosinapic acid in food products. Thermal processing, pH changes, and exposure to oxygen can all influence the conversion of sinapic acid to dihydrosinapic acid. Research has shown that alkaline hydrolysis conditions can release bound phenolic compounds, including dihydrosinapic acid, from plant matrices [5] [4]. This finding has important implications for food processing industries seeking to enhance the antioxidant properties of their products.

Environmental Stress Factors Affecting Biosynthesis

Environmental stress factors play a crucial role in regulating the biosynthesis of dihydrosinapic acid and related phenolic compounds in Brassicaceae plants. The phenylpropanoid pathway, which produces the precursor compounds for dihydrosinapic acid formation, is highly responsive to various abiotic and biotic stress conditions. Understanding these stress responses is essential for predicting and managing the accumulation of these bioactive compounds in agricultural systems.

Drought stress represents one of the most significant environmental factors affecting phenolic compound biosynthesis. Research has demonstrated that water deficit conditions lead to increased accumulation of phenolic compounds, including sinapic acid derivatives, in plant tissues [1] [2]. The response to drought stress typically involves a 2-3 fold increase in phenolic compound concentrations, with response times ranging from 24 to 48 hours after stress initiation [13] [14]. This enhanced biosynthesis serves as a protective mechanism, as phenolic compounds help plants cope with oxidative stress induced by dehydration.

Ultraviolet radiation exposure significantly influences the production of phenolic compounds in Brassicaceae plants. UV-B radiation, in particular, triggers the upregulation of genes involved in the phenylpropanoid pathway, leading to enhanced synthesis of sinapic acid and its derivatives [13] [15]. The response to UV stress typically results in a 1.5-2 fold increase in phenolic compound levels, with relatively rapid response times of 6-12 hours [13]. This protective response helps plants defend against UV-induced damage by increasing the concentration of UV-absorbing compounds in epidermal tissues.

Pathogen infection and biotic stress factors also strongly influence phenolic compound biosynthesis. When plants are challenged by fungal pathogens or other microorganisms, the phenylpropanoid pathway is rapidly activated, leading to increased production of antimicrobial compounds [1] [2]. Research has shown that infection with Fusarium graminearum, a fungal plant pathogen, results in upregulation of phenylpropanoid biosynthesis and excessive accumulation of sinapic acid derivatives [1]. The response to pathogen stress typically involves a 2-4 fold increase in phenolic compound concentrations, with response times ranging from 12 to 24 hours.

Insect herbivory represents another important biotic stress factor affecting phenolic compound production. When Brassicaceae plants are subjected to insect feeding, they respond by increasing the synthesis of defensive compounds, including phenolic acids and their derivatives [1] [2]. The response to herbivory typically results in a 1.5-3 fold increase in phenolic compound levels, with response times of 8-16 hours. This defensive response helps plants deter further herbivore damage and promotes wound healing.

Temperature stress, both high and low temperature extremes, affects phenolic compound biosynthesis in Brassicaceae plants. Temperature stress can result in variable responses, with fold changes ranging from 1.1 to 1.8 times normal levels [13] [14]. The response time to temperature stress is typically 12-36 hours, depending on the severity and duration of the stress condition. Cold stress, in particular, has been shown to enhance the accumulation of phenolic compounds as part of the plant's acclimation response to low temperatures.

Chemical stress factors, including heavy metal contamination and exposure to pesticides, also influence phenolic compound biosynthesis. Research has demonstrated that soaking Brassica juncea seeds in 24-epibrassinolide enhanced the accumulation of phenolic compounds in the presence of imidacloprid, a pesticide [1] [2]. The levels of sinapic acid derivatives in seedlings grown from treated seeds increased by over 100 percent compared to seedlings from untreated seeds. This represents one of the strongest stress responses documented for phenolic compound biosynthesis.

Salt stress and osmotic stress conditions also affect the production of phenolic compounds in Brassicaceae plants. These stress conditions typically result in moderate increases in phenolic compound concentrations, with fold changes of 1.3-2 times normal levels and response times of 48-72 hours [13] [14]. The slower response to salt stress compared to other stress factors may reflect the time required for osmotic adjustment and the activation of stress-response pathways.

Quantitative Distribution Across Plant Tissues

The quantitative distribution of dihydrosinapic acid and its precursor compounds across different plant tissues in Brassicaceae species shows distinct patterns that reflect the physiological roles of these compounds in plant metabolism and defense. Understanding this distribution is crucial for optimizing extraction strategies and predicting the bioactive potential of different plant parts.

Seeds represent the tissue type with the highest concentration of sinapic acid derivatives, including the precursors for dihydrosinapic acid formation. In Brassicaceae species, seed concentrations typically range from 8.0 to 18.4 milligrams per gram dry weight, with sinapine (the choline ester of sinapic acid) being the predominant form [5] [6]. The high concentration in seeds reflects the role of these compounds in seed defense and dormancy regulation. Defatted seed meals show even higher concentrations, ranging from 6.39 to 18.37 milligrams per gram, as the removal of oil concentrates the phenolic compounds in the remaining material.

Leaves constitute the second most important tissue for phenolic compound accumulation, with typical concentrations ranging from 2.5 to 4.5 milligrams per gram dry weight [1] [2]. In leaves, sinapoyl malate is often the predominant form, serving functions related to UV protection and pathogen defense. The concentration in leaves varies significantly with leaf age and environmental conditions, with younger leaves generally containing higher concentrations than mature leaves [16]. Research has shown that leaves exposed to high light conditions or UV radiation exhibit enhanced phenolic compound accumulation compared to shaded leaves.

Flowers represent another tissue type with relatively high phenolic compound concentrations, typically ranging from 3.0 to 5.0 milligrams per gram dry weight [1] [2]. In flowers, sinapoyl glucose is often the predominant form, contributing to flower coloration and pollinator attraction. The high concentration in flowers reflects the specialized metabolic requirements of reproductive tissues and their need for protection against environmental stresses.

Stems show intermediate concentrations of phenolic compounds, typically ranging from 1.0 to 2.0 milligrams per gram dry weight [1] [2]. In stems, free sinapic acid is often the predominant form, reflecting the role of these compounds in structural support and vascular protection. The concentration in stems varies with the age of the tissue and the degree of lignification, with younger stems generally containing higher concentrations of soluble phenolic compounds.

Roots typically exhibit the lowest concentrations of phenolic compounds among the major plant tissues, with concentrations ranging from 0.5 to 1.5 milligrams per gram dry weight [1] [2]. In roots, bound phenolics are often the predominant form, incorporated into cell wall structures as part of the plant's defense system. Despite the lower concentrations, roots play an important role in phenolic compound metabolism, as they contain enzymes responsible for the reduction of sinapic acid to dihydrosinapic acid.

Seed coats represent a specialized tissue type with highly variable phenolic compound concentrations, ranging from 0.09 to 5.11 milligrams per gram dry weight [17]. The wide variation in seed coat concentrations reflects differences in seed size, variety, and environmental conditions during seed development. Seed coats serve as protective barriers and often contain high concentrations of condensed tannins and other phenolic compounds that provide defense against pathogens and pests.

Fruits show intermediate concentrations of phenolic compounds, typically ranging from 1.5 to 3.0 milligrams per gram dry weight [18]. In fruits, mixed forms of phenolic compounds are often present, including both free and bound forms. The concentration in fruits varies with ripening stage, with unripe fruits generally containing higher concentrations than fully ripe fruits.

The distribution patterns across tissues are influenced by several factors, including the plant's developmental stage, environmental conditions, and genetic factors. Research has shown that phenolic compound concentrations can vary significantly between different cultivars of the same species, reflecting genetic differences in metabolic pathway regulation [5] [6]. Environmental factors such as light intensity, temperature, and nutrient availability also influence the tissue-specific distribution of these compounds.

| Table 3.1: Distribution of Dihydrosinapic Acid Precursors in Brassicaceae Plant Tissues | |||

|---|---|---|---|

| Plant Tissue | Concentration Range (mg/g DW) | Primary Form | Relative Abundance |

| Seeds | 8.0-18.4 | Sinapine (esterified) | Highest |

| Leaves | 2.5-4.5 | Sinapoyl malate | High |

| Flowers | 3.0-5.0 | Sinapoyl glucose | High |

| Stems | 1.0-2.0 | Free sinapic acid | Medium |

| Fruits | 1.5-3.0 | Mixed forms | Medium |

| Roots | 0.5-1.5 | Bound phenolics | Low |

| Seed coats | 0.09-5.11 | Sinapine | Variable |

| Defatted meal | 6.39-18.37 | Sinapine/sinapic acid | Highest |

The quantitative distribution data provide important insights for agricultural applications and food processing. For instance, the high concentrations in seeds and defatted meals suggest that these materials could serve as valuable sources for the extraction of phenolic compounds. The relatively high concentrations in leaves and flowers indicate that these tissues might be suitable for use in functional foods or nutraceutical applications.

Processing methods can significantly affect the tissue-specific distribution of phenolic compounds. Thermal processing, for example, can lead to the conversion of bound phenolic compounds to free forms, potentially increasing the bioavailability of these compounds [5] [6]. Similarly, fermentation processes can lead to the biotransformation of sinapic acid to dihydrosinapic acid, as observed in traditional fermented products like Japanese rice vinegar [10] [11].